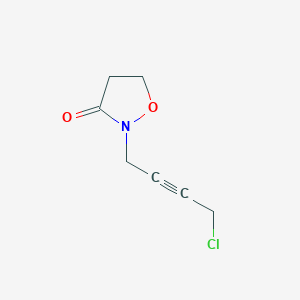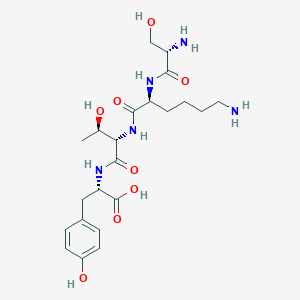![molecular formula C18H20Br2O2 B15165903 1,1'-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene] CAS No. 560086-31-9](/img/structure/B15165903.png)
1,1'-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene] is an organic compound with a complex structure that includes two benzene rings connected by a butane-1,4-diylbis(oxy) linker, each benzene ring bearing a bromomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene] typically involves the reaction of 1,4-butanediol with 3-bromomethylphenol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of 1,4-butanediol react with the bromomethyl groups of 3-bromomethylphenol to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene] can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Nucleophilic Substitution: Products such as 1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(azidomethyl)benzene], 1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(thiomethyl)benzene], or 1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(methoxymethyl)benzene].
Oxidation: Products such as 1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(hydroxymethyl)benzene] or 1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(formyl)benzene].
Reduction: Products such as 1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(methyl)benzene].
Wissenschaftliche Forschungsanwendungen
1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor ligands.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its ability to form cross-linked networks.
Wirkmechanismus
The mechanism of action of 1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene] depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl groups act as electrophilic centers, attracting nucleophiles to form new covalent bonds. The butane-1,4-diylbis(oxy) linker provides structural flexibility, allowing the compound to interact with various molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]: Similar structure but with bromomethyl groups in the para position.
1,1’-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene]: Similar structure but with bromomethyl groups in the ortho position.
1,1’-[Butane-1,4-diylbis(oxy)]bis[4-ethylbenzene]: Similar structure but with ethyl groups instead of bromomethyl groups.
Uniqueness
1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene] is unique due to the specific positioning of the bromomethyl groups in the meta position, which can influence its reactivity and the types of products formed in chemical reactions. This positioning can also affect the compound’s physical properties and its interactions with other molecules.
Eigenschaften
CAS-Nummer |
560086-31-9 |
|---|---|
Molekularformel |
C18H20Br2O2 |
Molekulargewicht |
428.2 g/mol |
IUPAC-Name |
1-(bromomethyl)-3-[4-[3-(bromomethyl)phenoxy]butoxy]benzene |
InChI |
InChI=1S/C18H20Br2O2/c19-13-15-5-3-7-17(11-15)21-9-1-2-10-22-18-8-4-6-16(12-18)14-20/h3-8,11-12H,1-2,9-10,13-14H2 |
InChI-Schlüssel |
GZWIJICSZVXRKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCCCCOC2=CC=CC(=C2)CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(4-Hydroxyphenyl)phenyl]-2-methylphenol](/img/structure/B15165827.png)

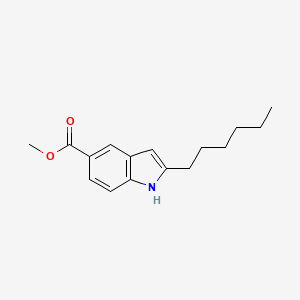
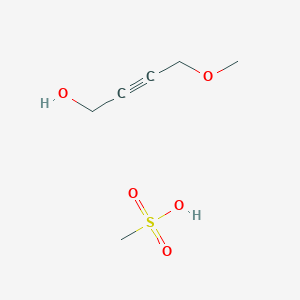
![2-Propanol, 1,1'-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)imino]bis[3-chloro-](/img/structure/B15165847.png)
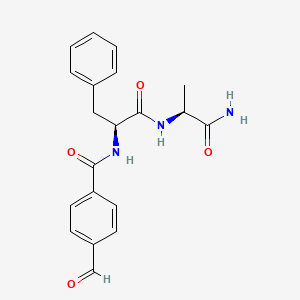
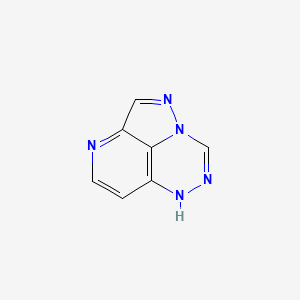
![1-(4-Methylphenyl)-2-[(3-phenylprop-2-en-1-yl)oxy]ethan-1-one](/img/structure/B15165866.png)
![Benzene, 4-bromo-1-methoxy-2-[(2-methylenecyclopentyl)oxy]-](/img/structure/B15165870.png)
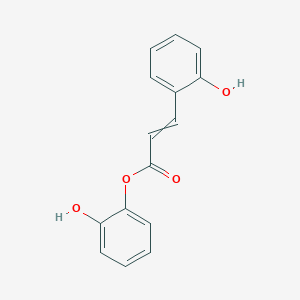
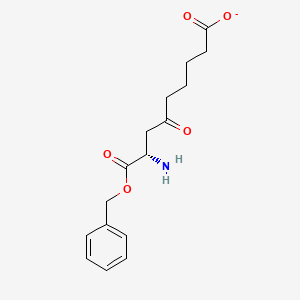
![5-[2-(6-Amino-3H-purin-3-yl)ethyl]-6-methyl-2,3-dihydro-1H-inden-4-ol](/img/structure/B15165911.png)
